

An In-depth Technical Guide to Cephapirin Benzathine: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin Benzathine is a long-acting, first-generation cephalosporin antibiotic.[1][2][3] It is the benzathine salt of cephapirin, a semisynthetic derivative of cephalosporanic acid.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, tailored for professionals in pharmaceutical research and development.

Chemical Structure

Cephapirin Benzathine is comprised of two molecules of cephapirin covalently linked to one molecule of benzathine (N,N'-dibenzylethane-1,2-diamine).[1]

IUPAC Name: bis((6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid);N,N'-dibenzylethane-1,2-diamine[1]

CAS Number: 97468-37-6[1][2]

Molecular Formula: C50H54N8O12S4[1]

Physicochemical Properties



The physicochemical properties of **Cephapirin Benzathine** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Weight	1087.3 g/mol	[1][5]
Appearance	White to off-white crystalline powder	[4]
Melting Point	166-170°C (with decomposition)	[6][7]
Solubility	Practically insoluble in water, ether, and toluene; freely soluble in alcohol; soluble in 0.1 N hydrochloric acid. Soluble in DMSO at 81 mg/mL.	[4][8]
рКа	For the cephapirin moiety: 2.74 ± 0.01 (carboxylic acid), 5.13 ± 0.01 (pyridinium ring)	[9][10][11]

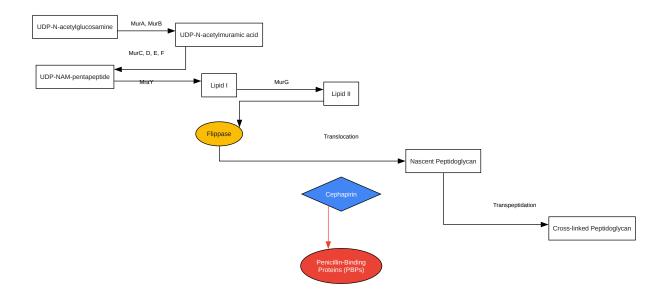
Mechanism of Action

Cephapirin Benzathine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This action is primarily targeted at penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[1][12]

The process begins with the binding of the β -lactam ring of cephapirin to the active site of PBPs. This covalent binding inactivates the transpeptidase function of the PBPs, which are responsible for cross-linking the peptidoglycan chains.[1][12][13][14] The inhibition of this cross-linking process weakens the bacterial cell wall, leading to a loss of structural integrity.[1] [12] Consequently, the bacterium is unable to withstand the internal osmotic pressure, resulting in cell lysis and death.[13][14]



Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Cephapirin



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Bacterial cell wall synthesis and its inhibition by Cephapirin.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and analysis of **Cephapirin Benzathine**.

Melting Point Determination



Objective: To determine the melting point range of Cephapirin Benzathine.

Methodology:

- A small, powdered sample of Cephapirin Benzathine is packed into a capillary tube to a height of 2-3 mm.[15]
- The capillary tube is placed in a calibrated melting point apparatus.[16]
- The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.[15]
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire solid has melted is recorded as the completion of melting.[16]
- The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

Objective: To determine the solubility of **Cephapirin Benzathine** in various solvents.

Methodology:

- An excess amount of **Cephapirin Benzathine** is added to a known volume of the solvent (e.g., water, alcohol, DMSO) in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- The saturated solution is then filtered to remove any undissolved solid.[4]
- The concentration of Cephapirin Benzathine in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).



pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in Cephapirin.

Methodology:

- A known concentration of Cephapirin is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[17][18]
- The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[18]
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values are determined from the half-equivalence points on the titration curve, where
 the concentrations of the acidic and conjugate base forms of an ionizable group are equal.
 [17]

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify **Cephapirin Benzathine** and assess its purity.

Methodology:

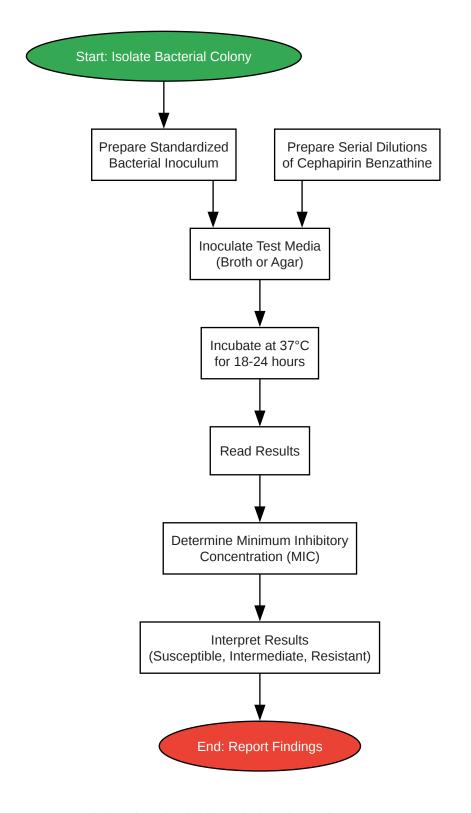
- Chromatographic System: A liquid chromatograph equipped with a UV detector set at 260 nm, a guard column, and an analytical column (e.g., C18 reversed-phase).[19]
- Mobile Phase: A gradient of an aqueous buffer (e.g., potassium acetate in acetic acid) and an organic solvent (e.g., acetonitrile).[19]
- Sample Preparation: A known weight of **Cephapirin Benzathine** is accurately dissolved in a suitable solvent to a known volume.[19]



- Procedure: A specific volume of the sample solution is injected into the chromatograph. The peak area corresponding to cephapirin is measured.
- Quantification: The concentration is calculated by comparing the peak area of the sample to that of a standard of known concentration.[19]

Experimental Workflow: Antibiotic Susceptibility Testing (AST)





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A generalized workflow for determining antibiotic susceptibility.

Conclusion



This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of **Cephapirin Benzathine**. The tabulated data and outlined experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of this important first-generation cephalosporin antibiotic. A thorough understanding of these fundamental characteristics is essential for its effective application and for the development of new and improved antibacterial therapies.

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